molecular formula C5H11NO B13402759 N-Methyl-L-aminopropanoicacid

N-Methyl-L-aminopropanoicacid

Cat. No.: B13402759
M. Wt: 101.15 g/mol
InChI Key: RJTZBWCQBVOWGL-BYPYZUCNSA-N
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Description

N-Methyl-L-aminopropanoicacid is an amino acid derivative characterized by the presence of a methyl group attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-aminopropanoicacid typically involves the methylation of L-aminopropanoicacid. One common method is the reductive amination of L-aminopropanoicacid using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-aminopropanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Methyl-L-aminopropanoicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-L-aminopropanoicacid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-alanine
  • N-Methyl-L-valine
  • N-Methyl-L-leucine

Comparison

N-Methyl-L-aminopropanoicacid is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom. This structural modification can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. For example, N-Methyl-L-alanine and N-Methyl-L-valine have different side chains, which can affect their chemical properties and biological activities .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3S)-3-(methylamino)butan-2-one

InChI

InChI=1S/C5H11NO/c1-4(6-3)5(2)7/h4,6H,1-3H3/t4-/m0/s1

InChI Key

RJTZBWCQBVOWGL-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)C)NC

Canonical SMILES

CC(C(=O)C)NC

Origin of Product

United States

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